2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(2-chloropyridin-3-YL)acetamide
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Overview
Description
2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(2-chloropyridin-3-YL)acetamide is a complex organic compound that features a fused triazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(2-chloropyridin-3-YL)acetamide typically involves multiple steps. The process begins with the preparation of the triazole ring system, followed by the introduction of the sulfanyl and acetamide groups. Common reagents used in these reactions include hydrazine, sulfur, and various chlorinated pyridines. The reaction conditions often involve elevated temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(2-chloropyridin-3-YL)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule .
Scientific Research Applications
2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(2-chloropyridin-3-YL)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can act as a ligand in biochemical assays.
Medicine: It has potential as a therapeutic agent due to its unique chemical structure.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(2-chloropyridin-3-YL)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
3,6,7-Triamino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazole (TATOT): Known for its high thermal stability and use in energetic materials.
3,7-Diamino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazole (DATT): Another compound with a similar fused triazole ring system.
Properties
Molecular Formula |
C10H9ClN8OS |
---|---|
Molecular Weight |
324.75 g/mol |
IUPAC Name |
2-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-(2-chloropyridin-3-yl)acetamide |
InChI |
InChI=1S/C10H9ClN8OS/c11-8-6(2-1-3-13-8)15-7(20)4-21-10-17-16-9-18(12)5-14-19(9)10/h1-3,5H,4,12H2,(H,15,20) |
InChI Key |
BIWJPPOWICDJSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NC(=O)CSC2=NN=C3N2N=CN3N |
Origin of Product |
United States |
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